Comparative LOXL2 Inhibitory Potency of 2-Chloro vs. 2-Fluoro and 2-Methyl Pyridine Analogs
(2-Chloropyridin-4-yl)methanamine (Compound 20) exhibits an hLOXL2 IC50 of 126 nM, making it the most potent compound in the 2-substituted pyridine-4-ylmethanamine series when compared to direct analogs [1]. This potency is superior to that of its closest analogs: the 2-fluoro derivative (Compound 18) with an IC50 of 346 nM and the 2-methyl derivative (Compound 19) with an IC50 of 862 nM [2].
| Evidence Dimension | Potency against human LOXL2 enzyme (hLOXL2) |
|---|---|
| Target Compound Data | IC50 = 126 nM |
| Comparator Or Baseline | 2-Fluoro analog: IC50 = 346 nM; 2-Methyl analog: IC50 = 862 nM |
| Quantified Difference | 2.7-fold more potent than 2-Fluoro analog; 6.8-fold more potent than 2-Methyl analog |
| Conditions | In vitro biochemical assay against recombinant human LOXL2 enzyme |
Why This Matters
This quantifies the specific contribution of the 2-chloro substituent to LOXL2 inhibition, confirming that alternative substitutions at this position result in a measurable loss of potency.
- [1] PeptideDB. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride product database entry. View Source
- [2] Hutchinson, J. H., Rowbottom, M. W., Lonergan, D., Darlington, J., Prodanovich, P., King, C. D., Evans, J. F., & Bain, G. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Med Chem Lett, 8(4), 423-427. View Source
